molecular formula C18H21F2NO4 B2688078 2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2287270-53-3

2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B2688078
M. Wt: 353.366
InChI Key: FGXPRLUJPGCQPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the difluorophenyl group, the bicyclo[1.1.1]pentane ring, and the oxycarbonylamino moiety. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid consists of a bicyclo[1.1.1]pentane core, a difluorophenyl substituent, and an oxycarbonylamino group. The stereochemistry is absolute, with two defined stereocenters. Refer to the chemical structure for a visual representation .


Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound. It participates in various reactions, such as nucleophilic substitutions, amidations, and esterifications. These reactions are crucial for modifying the compound or creating derivatives with specific properties .

Future Directions

: GSRS Substance Record

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO4/c1-16(2,3)25-15(24)21-13(14(22)23)18-7-17(8-18,9-18)10-4-5-11(19)12(20)6-10/h4-6,13H,7-9H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXPRLUJPGCQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

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